molecular formula C22H17ClN2 B1682451 TRAM-34 CAS No. 289905-88-0

TRAM-34

Katalognummer: B1682451
CAS-Nummer: 289905-88-0
Molekulargewicht: 344.8 g/mol
InChI-Schlüssel: KBFUQFVFYYBHBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

TRAM-34 wird aus Clotrimazol synthetisiert, indem der Imidazolring durch einen Pyrazolring ersetzt wird. Der Syntheseweg beinhaltet die Reaktion von 2-Chlorbenzophenon mit Phenylhydrazin zur Bildung des Pyrazolrings . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Lösungsmittels wie Ethanol und eines Katalysators, um die Reaktion zu erleichtern.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, kann der Syntheseprozess unter Verwendung standardmäßiger organischer Synthesetechniken hochskaliert werden. Die wichtigsten Schritte umfassen die Herstellung des Pyrazolrings und die anschließende Reinigung des Endprodukts mit Techniken wie Umkristallisation oder Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TRAM-34 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Dichlormethan .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche biologische Aktivitäten und Eigenschaften haben, was sie für die weitere Forschung und Entwicklung nützlich macht .

Wissenschaftliche Forschungsanwendungen

TRAM-34 is a clotrimazole analog that acts as an inhibitor of intermediate-conductance, calcium-activated potassium channels (IKCa) . It has been used in both in vitro and in vivo studies to explore the biological roles of these channels .

Scientific Research Applications

  • Glioblastoma Treatment: this compound has been investigated for its potential in glioblastoma treatment. Studies using a glioma mouse model showed that combining this compound with fractionated irradiation significantly prolonged the survival of the mice . this compound inhibited the irradiation-induced hyperinvasion of glioma cells into the brain .
  • Immunosuppression: this compound and related compounds may have therapeutic potential as immunosuppressants .
  • Neuroinflammation: Studies indicate that this compound can reduce circulating levels of CXCL-1 and brain levels of CXCL-1 and CCL5 during acute diabetic ketoacidosis (DKA) .
  • Metabolic Syndrome: Pharmacological inhibition of soluble epoxide hydrolase with trans-4-[4-(3-adamantan-1-ylureido)-cyclohexyloxy]-benzoic acid (t-AUCB), has shown therapeutic potential in a rat model of diet-induced metabolic syndrome .
  • Atherosclerosis: Studies show that after genetically invalidating Trem-1 in chimeric Ldlr -/- Trem-1 -/- mice and double knockout ApoE -/- Trem-1 -/- mice, scientists pharmacologically inhibited Trem-1 using LR12 peptide, which led to a strong reduction of atherosclerotic plaque size and lessened plaque inflammation .

Caveats

Wirkmechanismus

TRAM-34 exerts its effects by selectively blocking the intermediate-conductance calcium-activated potassium channels (KCa3.1). This inhibition occurs through the binding of this compound to the channel pore, preventing the flow of potassium ions. The molecular targets and pathways involved include the modulation of cellular calcium signaling and the regulation of various cellular processes such as proliferation and migration .

Biologische Aktivität

TRAM-34 is a potent and selective blocker of intermediate-conductance, calcium-activated potassium channels (IKCa3.1). This compound has gained attention in pharmacological research due to its significant biological activity and potential therapeutic applications. This article explores the biological activity of this compound, including its effects on ion channels, cytochrome P450 (CYP) enzymes, and its implications in various disease models.

  • Chemical Name : 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole
  • Molecular Formula : C22H17ClN2
  • Purity : ≥99%
  • Kd Value : 20 nM for KCa3.1 channels

This compound specifically inhibits IKCa3.1 channels, which are involved in various physiological processes, including smooth muscle contraction, neuronal excitability, and immune cell activation. The selectivity of this compound is notable as it exhibits 200-1500-fold selectivity over other potassium channels such as K_V, BK_Ca, and Na^+ channels .

Inhibition of Cytochrome P450 Enzymes

Recent studies have indicated that this compound can inhibit several CYP isoforms, which are crucial for drug metabolism. The compound was found to inhibit recombinant rat CYP2B1, CYP2C6, and CYP2C11, along with human CYP2B6, CYP2C19, and CYP3A4 at low micromolar concentrations (IC50 values ranging from 0.9 µM to 12.6 µM) . Notably, it did not inhibit CYP1A2 or CYP19A1 even at high concentrations (up to 80 µM), suggesting a selective profile that may reduce the risk of drug-drug interactions when used therapeutically .

Immune Modulation

This compound has been studied for its immunosuppressive effects in various models. For instance, it has shown potential in reducing T cell activation and proliferation, which may be beneficial in autoimmune diseases . In a study involving fructose-fed rats, systemic treatment with this compound prevented hypertension, indicating its role in modulating vascular responses .

Cancer Research

In glioma studies, this compound was found to inhibit the hyperinvasion of glioma cells induced by irradiation . This suggests that targeting IKCa3.1 channels may provide a novel therapeutic approach in managing tumor progression and response to treatment.

Summary of Research Findings

Study FocusKey FindingsReference
Cytochrome P450Inhibition of multiple CYP isoforms at low micromolar concentrations
Immune ResponseSuppressed lymphocyte reactivation; potential for autoimmune disease treatment
Cancer TreatmentInhibited hyperinvasion of glioma cells post-irradiation
HypertensionPrevented development of hypertension in fructose-fed rat models

Eigenschaften

IUPAC Name

1-[(2-chlorophenyl)-diphenylmethyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2/c23-21-15-8-7-14-20(21)22(25-17-9-16-24-25,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFUQFVFYYBHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349650
Record name TRAM-34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289905-88-0
Record name TRAM-34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-Chlorophenyl)dipenylmethyl]-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TRAM-34
Reactant of Route 2
TRAM-34
Reactant of Route 3
TRAM-34
Reactant of Route 4
TRAM-34
Reactant of Route 5
TRAM-34
Reactant of Route 6
TRAM-34
Customer
Q & A

Q1: What is the primary molecular target of TRAM-34?

A1: this compound selectively inhibits the intermediate-conductance calcium-activated potassium channel KCa3.1, also known as IKCa1. [, , , , ]

Q2: How does this compound interact with the KCa3.1 channel?

A2: this compound binds to a small cavity located just below the selectivity filter of the KCa3.1 channel protein, physically obstructing the flow of potassium ions. [] This binding is facilitated by a conserved valine-alanine-valine motif within the channel's inner cavity. []

Q3: What are the downstream effects of KCa3.1 channel blockade by this compound?

A3: Blocking KCa3.1 channels with this compound influences various cellular processes, including:

  • Reduced cell proliferation: this compound inhibits proliferation in various cell types, including vascular smooth muscle cells [, ], pulmonary artery smooth muscle cells [, ], human umbilical vein endothelial cells [], leukemia cells [], pancreatic cancer cells [], and hepatocellular carcinoma cells. []
  • Inhibition of cell migration: Studies have shown this compound reduces migration in glioma cells [], hepatocellular carcinoma cells [], and pancreatic cancer cells. []
  • Induction of apoptosis: this compound promotes apoptosis in leukemia cells [], glioma cells [, ], and hepatocellular carcinoma cells. []
  • Suppression of cytokine and chemokine production: this compound can reduce the production of inflammatory mediators like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and chemokines CCL3 and CCL5. [, , , ]
  • Modulation of cell cycle progression: this compound can induce cell cycle arrest in the G0/G1 phase in various cell types, including pulmonary artery smooth muscle cells [], leukemia cells [], and glioma cells. []

Q4: Does this compound affect other potassium channels besides KCa3.1?

A4: While this compound exhibits high selectivity for KCa3.1, studies have shown that it can inhibit other potassium channels at higher concentrations (100 μM), indicating a potential for off-target effects. []

Q5: How does the effect of this compound on lymphocytes contribute to its potential as an immunosuppressant?

A5: this compound effectively inhibits the proliferation of activated T-lymphocytes by blocking KCa3.1 channels, which are upregulated upon activation. This immunosuppressive effect has been demonstrated in vitro and in vivo, showing promise for preventing kidney allograft rejection. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C20H15ClN2, and its molecular weight is 318.8 g/mol.

Q7: Is spectroscopic data available for this compound?

A7: While the provided literature does not explicitly mention specific spectroscopic data for this compound, its structure has been confirmed through various analytical techniques during its development. Researchers interested in specific spectroscopic data may refer to the original publications and patents related to the synthesis and characterization of this compound.

Q8: Is there information available regarding the material compatibility, stability, catalytic properties, or computational modeling of this compound?

A8: The provided research articles primarily focus on the biological activity and therapeutic potential of this compound. Further investigation into the chemical and physical properties of this compound would require consulting additional resources like chemical databases and material science literature.

Q9: How does the structure of this compound contribute to its KCa3.1 channel blocking activity?

A9: this compound's structure, a triarylmethane derivative with a (2-halogenophenyl)diphenylmethane moiety substituted by a pyrazole ring, is crucial for its selective interaction with KCa3.1. [] This specific pharmacophore differentiates it from related compounds like clotrimazole, which inhibits both KCa3.1 and cytochrome P450 enzymes. [, ] Replacing the pyrazole ring with other heterocycles or a cyano group retains KCa3.1 blocking activity while minimizing cytochrome P450 inhibition. []

Q10: What is known about the stability and formulation of this compound?

A10: this compound shows potential for oral administration but requires formulation strategies to overcome its susceptibility to hydrolysis in the digestive system. [] Enteric microencapsulation using Eudragit L 100 polymer has been explored to enhance its oral bioavailability and protect it from degradation in the stomach's acidic environment. [] This approach successfully increased oral bioavailability six-fold in rhesus macaques, although further optimization might be needed to achieve therapeutic levels. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.